molecular formula C31H31N3O4 B587923 6-Defluoro 6-Benzyloxy Ciprofloxacin Benzyl Ester CAS No. 1391052-85-9

6-Defluoro 6-Benzyloxy Ciprofloxacin Benzyl Ester

Cat. No.: B587923
CAS No.: 1391052-85-9
M. Wt: 509.606
InChI Key: RCDDEIHDSMWOGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Defluoro 6-Benzyloxy Ciprofloxacin Benzyl Ester is a derivative of ciprofloxacin, a well-known antibiotic. This compound is characterized by the substitution of a fluorine atom with a benzyloxy group and the esterification of the carboxylic acid group with a benzyl group. These modifications can potentially alter the pharmacokinetic and pharmacodynamic properties of the parent compound, ciprofloxacin.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Defluoro 6-Benzyloxy Ciprofloxacin Benzyl Ester typically involves multiple steps:

    Defluorination: The fluorine atom at the 6-position of ciprofloxacin is replaced with a benzyloxy group. This can be achieved through nucleophilic substitution reactions using benzyloxy reagents under basic conditions.

    Esterification: The carboxylic acid group of ciprofloxacin is esterified with benzyl alcohol. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Defluoro 6-Benzyloxy Ciprofloxacin Benzyl Ester can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted ciprofloxacin derivatives depending on the nucleophile used.

Scientific Research Applications

6-Defluoro 6-Benzyloxy Ciprofloxacin Benzyl Ester has several applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.

    Biology: Studied for its potential antibacterial activity and its interactions with bacterial enzymes.

    Medicine: Investigated for its potential as a new antibiotic with improved properties compared to ciprofloxacin.

    Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

The mechanism of action of 6-Defluoro 6-Benzyloxy Ciprofloxacin Benzyl Ester is similar to that of ciprofloxacin. It targets bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: The parent compound, widely used as an antibiotic.

    Levofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action.

    Moxifloxacin: A fluoroquinolone with enhanced activity against Gram-positive bacteria.

Uniqueness

6-Defluoro 6-Benzyloxy Ciprofloxacin Benzyl Ester is unique due to its structural modifications, which can potentially offer improved pharmacokinetic properties, reduced side effects, and enhanced antibacterial activity compared to its parent compound, ciprofloxacin.

Properties

IUPAC Name

benzyl 1-cyclopropyl-4-oxo-6-phenylmethoxy-7-piperazin-1-ylquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H31N3O4/c35-30-25-17-29(37-20-22-7-3-1-4-8-22)28(33-15-13-32-14-16-33)18-27(25)34(24-11-12-24)19-26(30)31(36)38-21-23-9-5-2-6-10-23/h1-10,17-19,24,32H,11-16,20-21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCDDEIHDSMWOGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)OCC5=CC=CC=C5)C(=O)OCC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H31N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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